An In-depth Technical Guide to Hydrazide-PEG4-Desthiobiotin: Structure, Properties, and Applications
An In-depth Technical Guide to Hydrazide-PEG4-Desthiobiotin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydrazide-PEG4-Desthiobiotin, a versatile bioconjugation reagent. It details its chemical structure and physicochemical properties, explores its reactivity and binding characteristics, and provides detailed protocols for its application in labeling and purification of biomolecules.
Core Concepts: Architectural and Functional Design
Hydrazide-PEG4-Desthiobiotin is a heterobifunctional crosslinker meticulously designed for the targeted modification and reversible capture of biomolecules. Its architecture integrates three key functional components: a hydrazide reactive group, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin affinity tag. This unique combination offers significant advantages in bioconjugation, particularly for applications in proteomics, cell biology, and drug development.
The hydrazide group provides a specific handle for covalently modifying biomolecules containing carbonyl groups (aldehydes and ketones).[1] This is especially useful for the targeted labeling of glycoproteins, where the carbohydrate moieties can be readily oxidized to generate aldehydes.[1][2] The reaction between the hydrazide and a carbonyl forms a stable hydrazone bond.[1][2]
The tetraethylene glycol (PEG4) spacer arm imparts favorable physicochemical properties to the reagent and the resulting conjugate.[2] Its hydrophilic nature enhances the solubility of both the reagent and the labeled biomolecule in aqueous buffers.[1] The flexibility of the PEG spacer can also minimize steric hindrance, potentially improving the accessibility of the desthiobiotin tag for binding to streptavidin.[1] Furthermore, the PEG moiety is known to be biocompatible and can reduce the aggregation of labeled proteins.[1][2]
Desthiobiotin, a sulfur-free analog of biotin (B1667282), serves as a reversible affinity tag.[1] While the interaction between biotin and streptavidin is one of the strongest non-covalent bonds known and is essentially irreversible under physiological conditions, the binding of desthiobiotin to streptavidin is significantly weaker.[2][3][4][5] This crucial difference allows for the gentle and specific elution of desthiobiotin-tagged molecules from streptavidin supports using a solution of free biotin.[2][3][4] This mild elution preserves the integrity of sensitive protein complexes, making it ideal for pull-down assays and the purification of interacting partners.[1][2]
Physicochemical and Structural Properties
A clear understanding of the physical and chemical properties of Hydrazide-PEG4-Desthiobiotin is essential for its effective use in experimental design.
Table 1: Physicochemical Properties of Hydrazide-PEG4-Desthiobiotin
| Property | Value | References |
| Molecular Formula | C₂₁H₄₁N₅O₇ | [6][][8] |
| Molecular Weight | 475.58 g/mol | [2][][8] |
| Appearance | Colorless to off-white oil or transparent liquid | [][8] |
| Spacer Arm Length | 31.22 Å | [2][9] |
| Net Mass Addition | 457.26 Da | [2][9] |
Table 2: Solubility and Storage
| Solvent | Solubility | References |
| DMSO | Soluble, ≥ 100 mg/mL (210.27 mM) | [2][8] |
| DMF | Soluble | [2] |
| Methanol | ≥ 125 mg/mL (262.84 mM) | [8] |
| Aqueous Buffers | Soluble | [2] |
| Storage Conditions | Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [8] |
Chemical Reactivity and Binding Affinity
The utility of Hydrazide-PEG4-Desthiobiotin stems from the specific reactivity of its hydrazide group and the reversible binding of its desthiobiotin tag.
Hydrazide-Carbonyl Chemistry
The primary reaction mechanism involves the nucleophilic attack of the hydrazide on an aldehyde or ketone to form a hydrazone bond. This reaction is most efficient under mild acidic conditions (pH 4.5-5.5).[10]
Desthiobiotin-Streptavidin Interaction
The desthiobiotin moiety exhibits a lower binding affinity for streptavidin compared to biotin, which is the cornerstone of its utility in reversible affinity capture.
Table 3: Comparison of Biotin and Desthiobiotin Binding to Streptavidin
| Ligand | Dissociation Constant (Kd) | Elution Conditions | References |
| Biotin | ~10⁻¹⁵ M | Harsh, denaturing conditions | [5] |
| Desthiobiotin | ~10⁻¹¹ M | Mild, competitive elution with free biotin | [2][5] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of Hydrazide-PEG4-Desthiobiotin.
Labeling of Glycoproteins (e.g., Antibodies)
This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate chains to generate aldehydes, followed by reaction with Hydrazide-PEG4-Desthiobiotin.
Materials:
-
Glycoprotein (B1211001) (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5)
-
Hydrazide-PEG4-Desthiobiotin
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sodium meta-periodate (NaIO₄)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction tubes
Procedure:
-
Oxidation of Glycoprotein:
-
Prepare a 10-20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5).
-
Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. For sensitive glycoproteins like antibodies, a final concentration of 1 mM is recommended to selectively oxidize sialic acid residues.
-
Incubate the reaction for 30 minutes at room temperature, protected from light.[2]
-
Remove excess sodium meta-periodate using a desalting column equilibrated with an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
-
Preparation of Hydrazide-PEG4-Desthiobiotin Solution:
-
Dissolve Hydrazide-PEG4-Desthiobiotin in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
-
Labeling Reaction:
-
Add the Hydrazide-PEG4-Desthiobiotin solution to the oxidized glycoprotein solution. A molar excess of 10-50 fold of the reagent over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]
-
-
Purification of Labeled Glycoprotein:
-
Remove excess, unreacted Hydrazide-PEG4-Desthiobiotin using a desalting column equilibrated with a suitable storage buffer.
-
Cell Surface Protein Labeling
This protocol enables the specific labeling of glycoproteins on the surface of intact cells.
Materials:
-
Cells in suspension (e.g., 1 x 10⁷ cells/mL) in a suitable buffer (e.g., PBS)
-
Hydrazide-PEG4-Desthiobiotin
-
Anhydrous DMSO or DMF
-
Sodium meta-periodate (NaIO₄)
-
Quenching solution (e.g., 1 mM glycerol (B35011) in PBS)
-
Wash buffer (e.g., cold PBS)
Procedure:
-
Cell Preparation:
-
Wash cells twice with cold PBS to remove any contaminating proteins.
-
-
Oxidation of Cell Surface Glycoproteins:
-
Resuspend cells in cold PBS containing 1 mM sodium meta-periodate.
-
Incubate for 15-20 minutes on ice, protected from light.
-
Quench the reaction by adding an equal volume of quenching solution and incubate for 5 minutes on ice.
-
Wash the cells three times with cold PBS.
-
-
Labeling of Cell Surface Proteins:
-
Prepare a solution of Hydrazide-PEG4-Desthiobiotin in PBS (final concentration 1-2 mM). A small amount of DMSO or DMF can be used for initial solubilization.
-
Resuspend the oxidized cells in the labeling solution.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
-
Washing:
-
Wash the cells three to four times with cold PBS to remove unreacted reagent. The labeled cells are now ready for downstream applications such as cell lysis and affinity purification.
-
Affinity Purification of Labeled Biomolecules
This protocol describes the capture and elution of desthiobiotin-labeled molecules using streptavidin-agarose resin.
Materials:
-
Desthiobiotin-labeled sample
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 10-50 mM d-Biotin in PBS)
Procedure:
-
Resin Preparation:
-
Wash the streptavidin-agarose resin with Binding/Wash Buffer according to the manufacturer's instructions.
-
-
Binding:
-
Incubate the desthiobiotin-labeled sample with the washed streptavidin resin for 30-60 minutes at room temperature or 4°C with gentle mixing.
-
-
Washing:
-
Wash the resin three to five times with Binding/Wash Buffer to remove non-specifically bound molecules.
-
-
Elution:
-
Add the Elution Buffer to the resin and incubate for 15-30 minutes at room temperature with gentle mixing.
-
Collect the eluate containing the purified, desthiobiotin-labeled molecule. Repeat the elution step for complete recovery.
-
Applications in Research and Development
The unique properties of Hydrazide-PEG4-Desthiobiotin make it a valuable tool in various research areas:
-
Proteomics: Selective enrichment and identification of glycoproteins from complex biological samples.
-
Antibody-Drug Conjugation (ADC) Development: Site-specific conjugation of drugs to the carbohydrate moieties of antibodies, preserving the integrity of the antigen-binding sites.[11]
-
Cell Surface Biology: Identification and characterization of cell surface glycoproteins, which are crucial for cell signaling, adhesion, and as potential drug targets.[1]
-
Pull-Down Assays: Isolation and identification of binding partners to a desthiobiotin-labeled bait protein under mild elution conditions.
Conclusion
Hydrazide-PEG4-Desthiobiotin is a powerful and versatile reagent for the targeted labeling and reversible purification of biomolecules. Its well-defined structure, combining a specific carbonyl-reactive group with a hydrophilic spacer and a gentle affinity tag, provides researchers with a robust tool for a wide range of applications in life sciences and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this technology in the laboratory.
References
- 1. Hydrazide-PEG4-Desthiobiotin | Benchchem [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 6. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
